

Erastin and Cisplatin: A Synergistic Approach to Combat Cancer in Vitro

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Compound of Interest

Compound Name: **Erastin**

Cat. No.: **B1684096**

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Application Notes and Protocols for Researchers

Introduction:

The combination of **Erastin**, a potent inducer of ferroptosis, and Cisplatin, a widely used chemotherapeutic agent, has emerged as a promising strategy to enhance anti-cancer efficacy and overcome drug resistance. **Erastin** triggers a unique form of iron-dependent programmed cell death known as ferroptosis by inhibiting the cystine/glutamate antiporter (system Xc-), leading to depletion of intracellular glutathione (GSH) and accumulation of lipid-based reactive oxygen species (ROS).^[1] Cisplatin, a platinum-based drug, primarily exerts its cytotoxic effects by forming DNA adducts, which obstruct DNA replication and transcription, ultimately inducing apoptosis. The synergistic effect of this combination stems from **Erastin**'s ability to sensitize cancer cells to Cisplatin-mediated cell death, often through the amplification of oxidative stress. ^[1]

This document provides detailed application notes and protocols for investigating the synergistic effects of **Erastin** and Cisplatin in vitro. It is intended for researchers, scientists, and drug development professionals working in the field of oncology.

Data Presentation

The synergistic effect of **Erastin** and Cisplatin has been demonstrated in various cancer cell lines. The following tables summarize the quantitative data from representative studies,

including IC50 values and combination indices (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Table 1: IC50 Values of **Erastin** and Cisplatin in Cancer Cell Lines

Cell Line	Cancer Type	Erastin IC50 (μM)	Cisplatin IC50 (μM)	Reference
A549	Non-Small Cell Lung Cancer	~10-20	~5-15	[2]
SK-OV-3	Ovarian Cancer	Not explicitly stated	~10-20	[3]
HCT116	Colorectal Cancer	Not explicitly stated	Not explicitly stated	[4]
A2780	Ovarian Cancer	Not explicitly stated	Not explicitly stated	[5]

Note: IC50 values can vary depending on experimental conditions such as cell density and incubation time.

Table 2: Combination Effect of **Erastin** and Cisplatin on A549 Cells

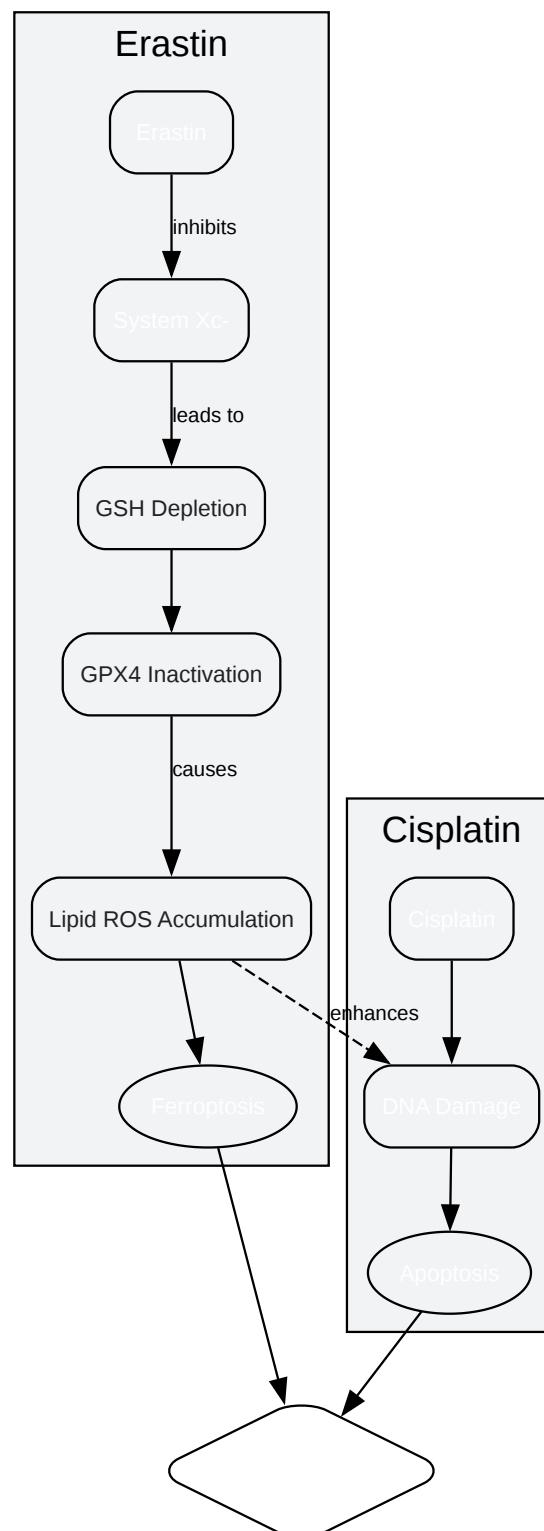
Erastin (μM)	Cisplatin (μM)	Inhibition Rate (%)	Combination		Reference
			n	Synergistic Effect (Q value)	
2.5	2.5	35.2	1.25	Synergy	[6]
2.5	5.0	48.6	1.18	Synergy	[6]
5.0	2.5	45.1	1.15	Synergy	[6]
5.0	5.0	62.3	1.09	Additive	[6]

Note: The combination coefficient (Q value) is a measure of synergistic effect, where $Q > 1.15$ indicates significant synergy.

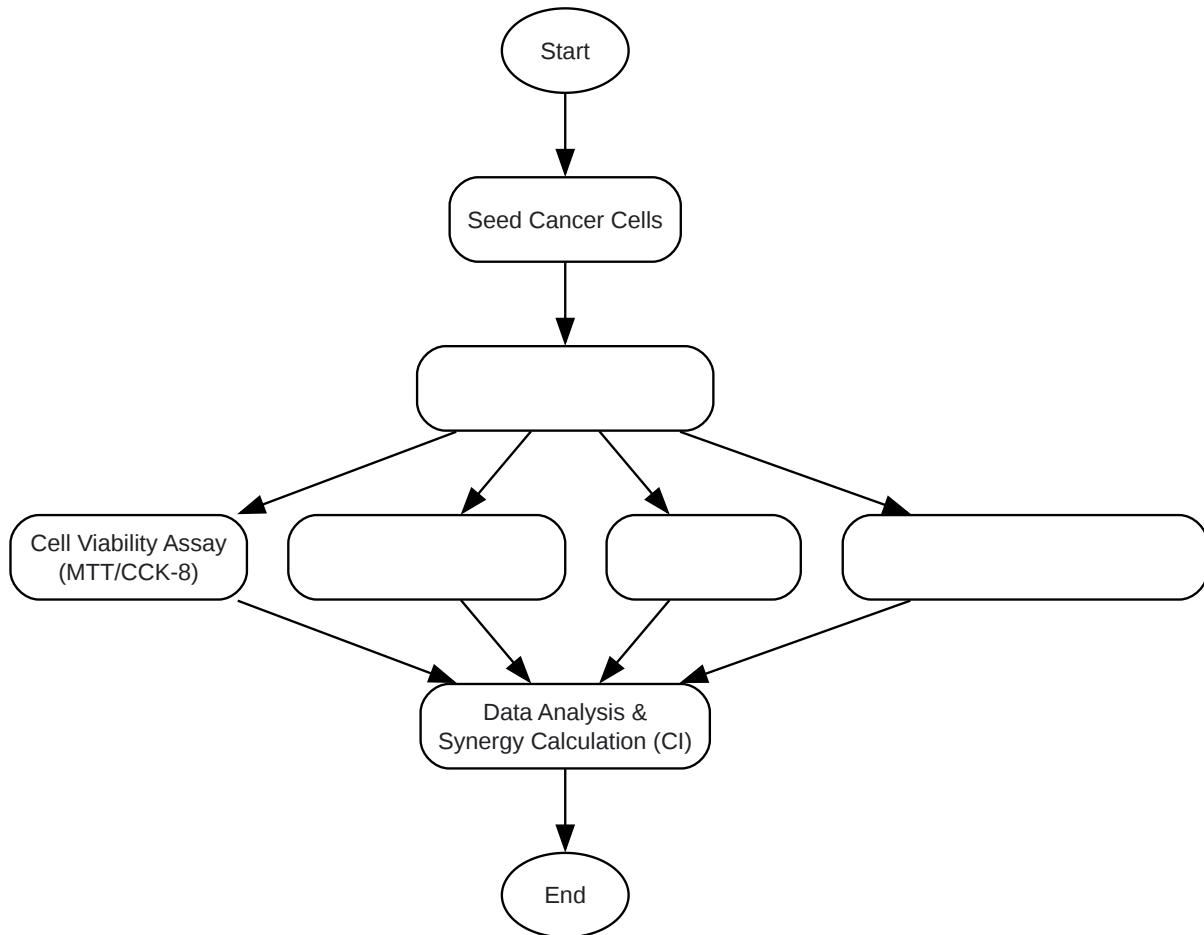
Signaling Pathways and Experimental Workflow

The interplay between **Erastin**-induced ferroptosis and Cisplatin-induced apoptosis is a complex process involving multiple signaling pathways. The following diagrams illustrate these pathways and a general experimental workflow for studying their synergistic interaction.

Erastin and Cisplatin Signaling Pathways



Experimental Workflow



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